REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[CH:9]=[N:10][C:11]([Cl:20])=[CH:12][C:13]=1[C:14]#[C:15][C:16]([CH3:19])([CH3:18])[CH3:17])(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[C:16]([C:15]1[NH:7][C:8]2=[CH:9][N:10]=[C:11]([Cl:20])[CH:12]=[C:13]2[CH:14]=1)([CH3:19])([CH3:18])[CH3:17] |f:1.2|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (300 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (petroleum ether/ethyl acetate=10/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=2C(=CN=C(C2)Cl)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |